molecular formula C17H22N2O2S B5730920 N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide

N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B5730920
M. Wt: 318.4 g/mol
InChI Key: OBXCQAKUUPCUMF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide, also known as AZPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AZPA is a member of the acrylamide family and has a unique structure that makes it a promising candidate for research.

Scientific Research Applications

N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide has been studied for its potential applications in various fields such as materials science, medicinal chemistry, and biochemistry. In materials science, this compound has been used as a monomer to synthesize copolymers with other acrylamide derivatives, which have shown promising properties such as thermal stability and mechanical strength (2). In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest (3). In biochemistry, this compound has been used as a probe to study protein-ligand interactions. This compound binds to proteins with high affinity and specificity, making it a useful tool for studying protein function (4).

Mechanism of Action

The mechanism of action of N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential (3). This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division (5).
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to bind to proteins with high affinity and specificity, making it a useful tool for studying protein-ligand interactions (4). Physiologically, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth (3).

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide in lab experiments is its unique structure, which makes it a promising candidate for research in various fields. This compound also has high affinity and specificity for binding to proteins, making it a useful tool for studying protein function. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide. One direction is to further investigate its potential as an anticancer agent and to develop more potent derivatives. Another direction is to explore its potential applications in materials science, such as using this compound-based copolymers in electronic devices. Additionally, more research could be done to understand the mechanism of action of this compound and its effects on protein function.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in various fields. Its unique structure and high affinity for binding to proteins make it a useful tool for research. Future research on this compound could lead to the development of new materials and drugs with important applications in medicine and technology.

Synthesis Methods

N-(1-azepanylcarbonothioyl)-3-(4-methoxyphenyl)acrylamide can be synthesized by reacting 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate is then reacted with 1-azepanethiol to form N-(4-methoxyphenylacetyl)-1-azepanethiol. Finally, this compound is reacted with acryloyl chloride to form this compound (1).

properties

IUPAC Name

(E)-N-(azepane-1-carbothioyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-21-15-9-6-14(7-10-15)8-11-16(20)18-17(22)19-12-4-2-3-5-13-19/h6-11H,2-5,12-13H2,1H3,(H,18,20,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXCQAKUUPCUMF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC(=S)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC(=S)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.